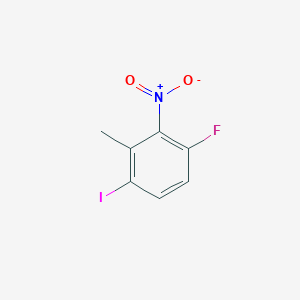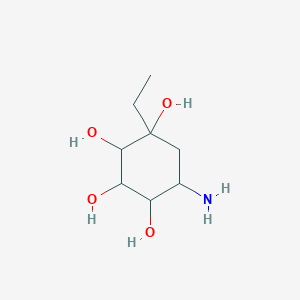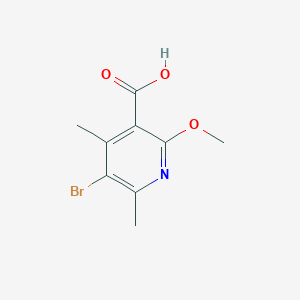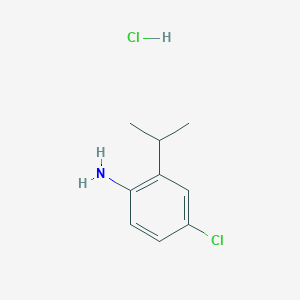![molecular formula C11H13NO3 B1492448 反式-2-[(2H-1,3-苯并二氧杂环-5-基)氨基]环丁醇 CAS No. 2165528-64-1](/img/structure/B1492448.png)
反式-2-[(2H-1,3-苯并二氧杂环-5-基)氨基]环丁醇
描述
Trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环丁烷β-氨基酸寡聚物的12螺旋折叠卡洛斯·费尔南德斯等人(2010)探索了反式-2-氨基环丁烷羧酸六聚体和八聚体,证明了在溶液和固态中优先折叠成12螺旋构象。这项研究表明在结构化肽和肽模拟物的设计中具有潜在应用 Fernandes 等人,2010 年.
生物医学应用中的含环丁烷骨架O. Illa 等人(2019 年)的一项研究重点介绍了在包括生物医学应用在内的各个领域具有潜力的产品的有效合成方法。这些产品具有环丁烷环,表明它们可用作表面活性剂、凝胶剂和金属阳离子配体 Illa 等人,2019 年.
环丁烷衍生的二胺在药物发现中的应用D. Radchenko 等人(2010 年)对环丁烷二胺的研究揭示了它们作为药物发现中空间受限的二胺构件的潜力。该研究开发了这些化合物的合成方案,表明它们在构建新药中的应用 Radchenko 等人,2010 年.
反式-1-氨基-3-18F-氟代环丁烷羧酸的 IIa 期临床试验Y. Inoue 等人(2014 年)对转移性前列腺癌患者进行了反式-1-氨基-3-18F-氟代环丁烷羧酸的 IIa 期临床试验,证明了其在描绘原发和转移性病变方面的潜力 Inoue 等人,2014 年.
作用机制
Target of Action
Similar compounds have been reported to target enzymes like cyclooxygenase (cox) .
Mode of Action
Related compounds have been shown to inhibit the activity of cyclooxygenase (cox) enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, which play crucial roles in inflammation and pain signaling.
Biochemical Pathways
Similar compounds have been reported to affect the cyclooxygenase (cox) pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins, which are involved in various biological responses .
Result of Action
Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
生化分析
Biochemical Properties
Trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for therapeutic applications. Additionally, trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol on different cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . The compound also affects gene expression by altering the activity of transcription factors such as NF-κB and AP-1. These changes can lead to variations in cellular metabolism, impacting processes like glycolysis and oxidative phosphorylation. Furthermore, trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . The compound also interacts with various receptors and ion channels on the cell membrane, modulating intracellular signaling cascades. Additionally, trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and persistent changes in gene expression . These findings suggest that the compound could be useful for chronic conditions requiring long-term treatment.
Dosage Effects in Animal Models
The effects of trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol vary with different dosages in animal models. At low doses, the compound has been shown to reduce inflammation and pain without significant adverse effects . At higher doses, trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol can cause toxicity, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
Trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol in these compartments allows it to interact with different biomolecules, influencing cellular processes such as energy production, gene expression, and apoptosis .
属性
IUPAC Name |
(1R,2R)-2-(1,3-benzodioxol-5-ylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-9-3-2-8(9)12-7-1-4-10-11(5-7)15-6-14-10/h1,4-5,8-9,12-13H,2-3,6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLACENEXMUQLE-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)
![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)




![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492377.png)




![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride](/img/structure/B1492386.png)
![Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride](/img/structure/B1492387.png)
